molecular formula C16H17NO B270216 N-benzyl-3,5-dimethylbenzamide

N-benzyl-3,5-dimethylbenzamide

Cat. No.: B270216
M. Wt: 239.31 g/mol
InChI Key: JICBSZOONZHKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-3,5-dimethylbenzamide is a substituted benzamide derivative characterized by a benzamide core with methyl groups at the 3 and 5 positions of the benzene ring and a benzyl group attached to the nitrogen atom.

The benzyl substituent on the amide nitrogen contributes to hydrophobicity, which may impact solubility and biological activity.

Properties

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-3,5-dimethylbenzamide

InChI

InChI=1S/C16H17NO/c1-12-8-13(2)10-15(9-12)16(18)17-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

JICBSZOONZHKLU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-3,5-dimethylbenzamide with structurally analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, synthesis, and applications.

Structural and Functional Group Variations

Substituent Effects on Physicochemical Properties

  • Methoxy derivatives (e.g., 3,5-dimethoxy-N-[...]benzamide in ) exhibit stronger electron-donating effects, which may alter reaction pathways in synthetic chemistry .
  • Electron-Withdrawing Groups (e.g., Nitro): Nitro-substituted derivatives (e.g., N-benzyl-3,5-dinitrobenzamide) display reduced electron density, increasing susceptibility to nucleophilic substitution or redox reactions. Crystallographic data for N-methyl-3,5-dinitrobenzamide () reveals intermolecular hydrogen bonding, contributing to higher melting points (200–201°C) .

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